molecular formula C9H10N2OS B3023016 5-[(5-Methylfuran-2-yl)methyl]-1,3-thiazol-2-amine CAS No. 308104-99-6

5-[(5-Methylfuran-2-yl)methyl]-1,3-thiazol-2-amine

Cat. No. B3023016
CAS RN: 308104-99-6
M. Wt: 194.26 g/mol
InChI Key: PLGBERAULUHQJB-UHFFFAOYSA-N
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Description

“5-Methyl-2-furanmethanol” is an organic compound with the chemical formula C6H8O2 . It’s a yellow-orange liquid with a molecular weight of 112.13 . It’s also known as “(5-Methyl-2-furyl)methanol” and has a CAS number of 3857-25-8 .


Synthesis Analysis

A method for the synthesis of 2-methyl-1-[(5-methylfuran-2-yl)methyl]-1H-benzimidazoles has been developed based on the intramolecular cyclization of vicinal N-[(5-methylfuran-2-yl)methyl]aminoanilides .


Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using FT-IR, FT-Raman, UV–vis, and 1H NMR spectroscopic techniques conducted in different solvents .


Chemical Reactions Analysis

In the presence of H2O and air, a catalyst-free method was developed to produce bis(furan-2-yl)methane derivatives (BFMs) from furfuryl alcohol derivatives (FAs). An 81% yield of bis(5-methylfuran-2-yl)methane (BMFM) can be obtained from 5-methylfurfuryl alcohol (5-MFA) .


Physical And Chemical Properties Analysis

The physical form of “5-Methyl-2-furanmethanol” is a liquid and it has a purity of 95%. It should be stored in a refrigerator and its shipping temperature is room temperature .

Scientific Research Applications

Antibacterial Activity

Furan derivatives have gained prominence in medicinal chemistry due to their remarkable therapeutic efficacy. The furan nucleus plays a crucial role in the creation of innovative antibacterial agents. Researchers have synthesized various furan derivatives and evaluated their antibacterial activity against both gram-positive and gram-negative bacteria . Investigating the specific antibacterial potential of 5-[(5-Methylfuran-2-yl)methyl]-1,3-thiazol-2-amine could provide valuable insights for combating microbial resistance.

Vibrational Characterization

Researchers have studied the vibrational properties of related compounds, which can provide insights into molecular behavior and interactions. Investigating the vibrational modes of 5-[(5-Methylfuran-2-yl)methyl]-1,3-thiazol-2-amine using spectroscopic techniques could reveal valuable information about its stability, bonding, and electronic properties .

Anticancer Potential

While not directly studied for anticancer activity, the furan moiety has demonstrated promising effects in related compounds. Researchers could explore whether 5-[(5-Methylfuran-2-yl)methyl]-1,3-thiazol-2-amine exhibits any cytotoxic or antiproliferative effects. Structural modifications may enhance its potential as an anticancer agent .

Safety and Hazards

“5-Methyl-2-furanmethanol” is harmful if inhaled. It causes skin irritation and serious eye irritation. It may also cause respiratory irritation .

properties

IUPAC Name

5-[(5-methylfuran-2-yl)methyl]-1,3-thiazol-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2OS/c1-6-2-3-7(12-6)4-8-5-11-9(10)13-8/h2-3,5H,4H2,1H3,(H2,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLGBERAULUHQJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)CC2=CN=C(S2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60350699
Record name 5-[(5-methylfuran-2-yl)methyl]-1,3-thiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60350699
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-[(5-Methylfuran-2-yl)methyl]-1,3-thiazol-2-amine

CAS RN

308104-99-6
Record name 5-[(5-methylfuran-2-yl)methyl]-1,3-thiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60350699
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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